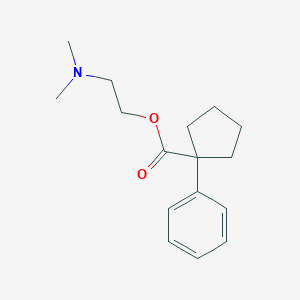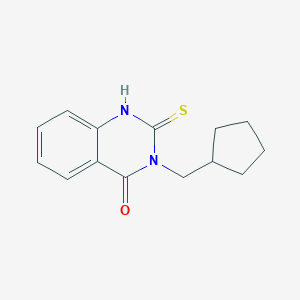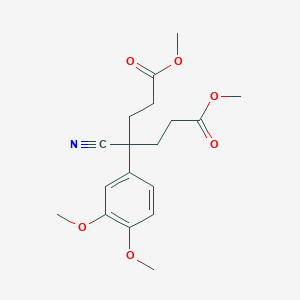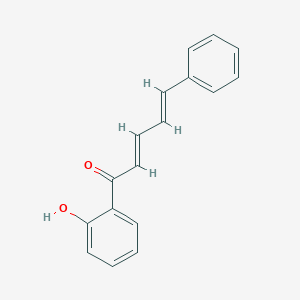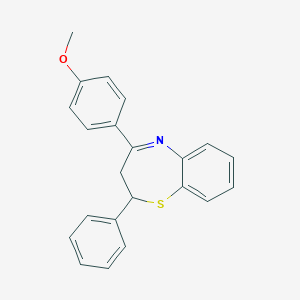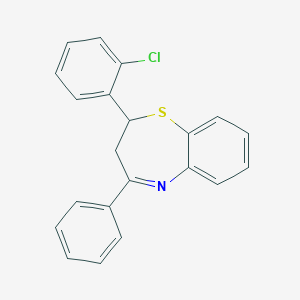
(S)-1-(Naphthalen-2-yl)ethanamine
Overview
Description
“(S)-1-(Naphthalen-2-yl)ethanamine” is used in asymmetric synthesis . It is also used in the preparation of thiourea compounds using chiral amine, which is used as a bifunctional catalyst for the Strecker and nitro-Michael reactions .
Synthesis Analysis
The compound can be synthesized using a chiral stationary phase including isopropyl-functionalized CF6 . The process involves the use of methanol, acetic acid, triethylamine, and acetonitrile .Molecular Structure Analysis
The molecular formula of “this compound” is C12H13N . Its molecular weight is 171.24 .Chemical Reactions Analysis
The compound is used in the liquid chromatographic separation of enantiomeric primary amines . Acetonitrile, THF, dioxane, and ethyl acetate were tested as organic modifiers to the mobile phase .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is 0.201 mg/ml .Scientific Research Applications
Synthesis and Resolution in Drug Development :
- Mathad et al. (2011) reported an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used for the treatment of secondary hyperparathyroidism. This study emphasizes the compound's significance in pharmaceutical synthesis (Mathad et al., 2011).
Catalysis and Chemical Reactions :
- Singh et al. (2019) explored the preparation of a novel ligand involving N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine and its reaction with Pd(OAc)2, demonstrating its potential in catalytic processes (Singh et al., 2019).
- Marinas et al. (2004) found that 1-Naphthyl-1,2-ethanediol, a derivative of the compound, can be used as a chiral modifier in the enantioselective hydrogenation of activated ketones, showcasing its application in stereochemistry (Marinas et al., 2004).
Material Science and Nanotechnology :
- Han et al. (2018) described the use of a compound related to (S)-1-(Naphthalen-2-yl)ethanamine in the stabilization of CsPbI3 for high-performance light-emitting diodes, highlighting its role in the development of advanced materials (Han et al., 2018).
- Wang et al. (2014) synthesized Au25 nanoclusters protected by 2-(naphthalen-2-yl)ethanethiolate, studying their luminescence properties, which points to potential applications in nanoscale photonic devices (Wang et al., 2014).
Antifungal and Medicinal Applications :
- Thvedt et al. (2013) synthesized a series of chiral benzyl amine type antifungals, including derivatives of this compound, and evaluated their in vitro antifungal activity, demonstrating the compound's relevance in developing new antifungal agents (Thvedt et al., 2013).
Optical and Photophysical Applications :
- Ikeda et al. (2012) investigated anion-controlled circular dichroism spectral changes in Hg2+ complexes with a chiral bidentate ligand derived from this compound, underscoring its use in studying molecular interactions and chiroptical properties (Ikeda et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-naphthalen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYYLCXQKCYQX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360915 | |
| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3082-62-0 | |
| Record name | (-)-1-(2-Naphthyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (S)-1-(Naphthalen-2-yl)ethanamine used in chiral separations?
A: this compound can be incorporated as a chiral selector in stationary phases for separating enantiomers, which are molecules that are mirror images of each other. For instance, a study successfully utilized (S)-NEA as a post-polymerization functionalization agent on a poly(carboxyethyl acrylate-co-ethylene glycol dimethacrylate) monolith. [ [] https://www.semanticscholar.org/paper/d18ba72c8a0910f8cad60cfd9899fb22d4786f05] This modification allowed for the separation of both chiral and achiral compounds in reversed-phase capillary electrochromatography due to the presence of both chiral and achiral interaction sites on the modified stationary phase.
Q2: What is the role of this compound in spin-polarized light-emitting diodes?
A: (S)-NEA can act as a chiral cation in the development of core-shell perovskite quantum dots (QDs) for spin-LEDs. [ [] https://www.semanticscholar.org/paper/aad657f07d332da7907345c6f2891bfee931a883 ] When incorporated as a 2D chiral perovskite shell on an achiral 3D inorganic perovskite core, it induces a spin selectivity effect. This means that the spin state of charge carriers is influenced as they pass through the chiral shell, ultimately leading to the emission of circularly polarized light. This technology holds promise for applications in areas like 3D displays and magnetic recording.
Q3: Can this compound differentiate between chiral molecules?
A: Yes, research suggests that this compound exhibits selectivity in its interactions with chiral molecules. Specifically, a study employing density functional theory (DFT) calculations revealed that an asymmetric pyrenyl uranyl-salophen receptor, incorporating (S)-NEA, showed a significantly higher binding affinity for (R)-1-(2-naphthyl)ethylamine compared to its (S)-enantiomer. [ [] https://www.semanticscholar.org/paper/e778689eec0f8e34fcb4f13dcabbde9510f25282 ] This selective recognition ability has implications for various applications, including chiral sensing and asymmetric catalysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)
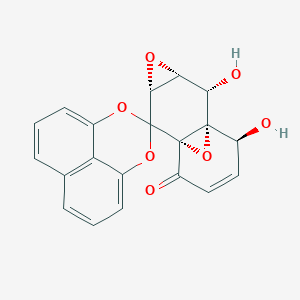

![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
